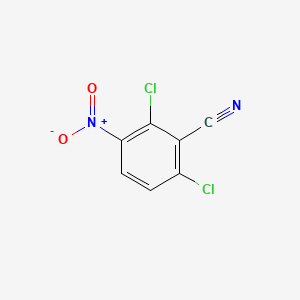

2,6-Dichloro-3-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

2,6-dichloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKVWZIEYFSHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403535 | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5866-98-8 | |

| Record name | 2,6-Dichloro-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5866-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Organic Synthesis and Industrial Chemistry

2,6-Dichloro-3-nitrobenzonitrile's importance in organic synthesis stems from the reactivity of its constituent functional groups. The two chlorine atoms, the nitro group, and the nitrile group provide multiple reaction sites, allowing for a variety of chemical transformations. This versatility makes it a sought-after precursor in the production of high-value chemical products.

In an industrial context, this compound is primarily recognized as a key intermediate in the manufacturing of agrochemicals and pharmaceuticals. chemimpex.com Its structural framework is a common feature in various biologically active molecules, and its use allows for the efficient construction of these complex target compounds. The strategic placement of the chloro, nitro, and nitrile groups influences the electronic properties of the benzene (B151609) ring, enabling selective chemical modifications.

The compound's utility is underscored by its role in creating more complex substituted benzene rings, which are pivotal in the development of new chemical entities with specific desired properties. The ability to selectively modify or replace the functional groups of this compound is a key factor in its industrial and academic value. chemimpex.com

Overview of Key Research Domains and Emerging Applications

The application of 2,6-Dichloro-3-nitrobenzonitrile is most prominent in the development of new agrochemicals and pharmaceuticals. Its structural motifs are found in molecules designed to interact with biological systems, leading to its use in several key research areas.

In the field of agrochemicals , this compound serves as an intermediate in the synthesis of novel herbicides. chemimpex.com The development of effective and selective herbicides is crucial for modern agriculture, and this compound provides a scaffold that can be elaborated into potent weed-killing agents. For instance, related structures like 2,6-dichlorobenzonitrile (B3417380) are known to possess excellent herbicidal properties. google.com

In pharmaceutical research , this compound is a building block for the synthesis of new therapeutic agents. chemimpex.com It has been identified as a valuable starting material in the pursuit of innovative treatments for a range of diseases. Notably, it is utilized in the synthesis of compounds investigated for their potential as anti-cancer drugs and inhibitors of HIV replication. chemimpex.compatsnap.com A patent for the synthesis of an anticancer drug intermediate, methyl 2-fluoro-3-aminobenzoate, highlights the use of a closely related precursor, 2,6-dichloro-3-nitrobenzoic acid, which is synthesized via nitration of 2,6-dichlorobenzoic acid. patsnap.com This underscores the relevance of the 2,6-dichloro-3-nitro substitution pattern in the development of new oncology therapeutics.

Emerging applications are also being explored in material science , where it can be used in the development of specialty polymers and coatings. chemimpex.com Furthermore, in analytical chemistry , it can serve as a reference standard for method development and calibration. chemimpex.com

Foundational Principles and Challenges in Contemporary Research

Established Synthetic Pathways for this compound

The synthesis of this compound relies on strategic, precursor-based approaches that introduce the required substituents onto the benzene (B151609) ring in a controlled manner.

Precursor-Based Synthesis Strategies

The primary routes to this compound and structurally similar compounds involve multi-step sequences starting from appropriately substituted benzenes. One of the most logical and widely applicable methods is the Sandmeyer reaction . wikipedia.orglscollege.ac.in This versatile reaction facilitates the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. masterorganicchemistry.comnih.gov For the target molecule, this would involve the diazotization of 2,6-dichloro-3-nitroaniline, followed by treatment with a cyanide source, typically copper(I) cyanide (CuCN). masterorganicchemistry.com

Another key strategy involves the nucleophilic aromatic substitution of a chlorine atom with a cyanide group on a heavily substituted nitroaromatic ring. For instance, a related isomer, 2,3-dichloro-6-nitrobenzonitrile, is synthesized by reacting 2,3,4-trichloronitrobenzene (B101362) with cuprous cyanide in pyridine. prepchem.com This suggests that a plausible precursor for the title compound could be 1,2,3-trichloro-4-nitrobenzene, where the chlorine atom positioned between two activating chloro substituents and para to the nitro group is displaced.

Furthermore, pathways have been developed for related compounds that could be adapted. For example, the synthesis of 2,6-dichlorobenzonitrile (B3417380) often starts with 1,2-dichloro-3-nitrobenzene, which is first cyanated to form 2-chloro-6-nitrobenzonitrile (B146369). google.comgoogle.com This intermediate is a crucial node, as subsequent nitration could theoretically lead to the desired product, or it could be subjected to other transformations.

Finally, direct nitration of 2,6-dichlorobenzonitrile presents another potential, albeit challenging, synthetic route. The two chlorine atoms and the nitrile group are deactivating and direct the incoming nitro group to the meta positions (positions 3, 4, and 5). This would likely result in a mixture of isomers, including the desired 3-nitro product, requiring separation. Novel nitration systems using nitric acid with trifluoroacetic anhydride (B1165640) and a zeolite catalyst have shown effectiveness in nitrating deactivated substrates like benzonitrile (B105546), predominantly at the meta position. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic pathways is highly dependent on the optimization of reaction parameters. For industrial-scale production, maximizing yield and purity while minimizing reaction time and byproducts is critical.

In cyanation reactions, such as the conversion of 1,2-dichloro-3-nitrobenzene to 2-chloro-6-nitrobenzonitrile, reaction conditions are stringent. A patent for a similar process specifies temperatures between 100-200°C for 5 to 15 hours in the presence of an aprotic amide solvent like dimethylformamide to achieve substitution. google.comgoogle.com Using dimethylformamide as a solvent with equimolar amounts of 2,3-dichloronitrobenzene (B165493) and cuprous cyanide at approximately 155°C can result in a nearly quantitative yield of the corresponding nitrile. google.com

For Sandmeyer reactions, control over temperature and the catalytic system is crucial. The reactions are typically performed at low temperatures (0-5°C) during the diazotization step, followed by warming in the presence of the copper(I) cyanide salt. masterorganicchemistry.com

In a process to convert 2-chloro-6-nitrobenzonitrile to 2,6-dichlorobenzonitrile via de-nitrochlorination, specific conditions have been optimized to achieve high yield and purity. google.com This high-temperature reaction with chlorine gas is carefully controlled to produce the desired product with yields of at least 80% and purity exceeding 99%. google.com The table below summarizes optimized conditions for analogous transformations, highlighting the typical parameters required.

| Transformation | Precursor | Reagents & Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Cyanation | 1,2-dichloro-3-nitrobenzene | NaCN, CuCN, aprotic amide solvent, 100-200°C, 5-15 h | High | - | google.com |

| Cyanation | 2,3,4-trichloronitrobenzene | CuCN, pyridine, heat to 165°C | 85% | 87% (initial), 99% (recrystallized) | prepchem.com |

| De-nitrochlorination | 2-chloro-6-nitrobenzonitrile | Cl2 gas, 190-200°C, 9-10 h, solvent-free | >80% | >99% | google.com |

Emerging and Green Chemistry Approaches to Nitrile Synthesis Relevant to Halogenated Nitrobenzenes

In response to the need for more sustainable chemical manufacturing, several green chemistry approaches for nitrile synthesis have been developed. These methods offer alternatives to traditional routes that often employ toxic reagents and harsh conditions.

Dehydration Protocols for Aldoximes

A prominent green route to nitriles is the dehydration of aldoximes. This method avoids the use of toxic cyanide reagents altogether. The required precursor for the title compound would be 2,6-dichloro-3-nitrobenzaldehyde, which can be converted to its corresponding aldoxime by reaction with hydroxylamine (B1172632). The subsequent dehydration of this aldoxime yields the nitrile.

Biocatalysis using aldoxime dehydratase (Oxd) enzymes represents a particularly sustainable option. wikipedia.org These enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media, offering high productivity and selectivity. wikipedia.org

Chemical methods have also evolved to be milder and more efficient. A variety of modern reagents can effect this transformation, often under gentle conditions, providing high yields.

| Reagent/Catalyst Type | Examples | Key Features | Reference |

|---|---|---|---|

| Enzymatic | Aldoxime Dehydratases (Oxds) | Mild, aqueous conditions; cyanide-free; sustainable. | wikipedia.org |

| Polymeric Reagent | Polyvinylpyrrolidone–thionyl chloride complex | Mild conditions, high yields. | lscollege.ac.in |

| Classical Reagents | P2O5, POCl3, SOCl2, TsCl | Effective but often require stoichiometric amounts and basic conditions. | sigmaaldrich.com |

Ammoxidation Reactions in Substituted Benzene Systems

Ammoxidation is a powerful industrial process that converts an aromatic methyl group directly into a nitrile in a single step. This gas-phase reaction involves the oxidation of the substrate in the presence of ammonia (B1221849) and air at high temperatures, typically over a metal oxide catalyst. This method is used for the large-scale production of various benzonitriles, including halogenated ones.

The precursor for synthesizing this compound via this route would be 2,6-dichloro-3-nitrotoluene. The reaction is believed to proceed through the initial formation of an aldehyde, which then condenses with ammonia and is subsequently dehydrogenated to the nitrile. While highly effective, the high temperatures and specialized equipment required generally limit this method to industrial settings.

Derivatization and Functional Group Interconversions of this compound

The presence of three distinct functional groups on the aromatic ring makes this compound a versatile building block for synthesizing more complex molecules, particularly in the agrochemical and pharmaceutical industries. chemicalbook.com

The nitro group is readily reduced to an amino group. This transformation is a cornerstone of aromatic chemistry and can be achieved using various reagents, such as metals in acid (e.g., Fe/HCl, SnCl₂/HCl) or through catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst). This conversion of the electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the electronic properties of the aromatic ring.

The nitrile group can undergo several important transformations. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide (2,6-dichloro-3-nitrobenzamide) and further to the carboxylic acid (2,6-dichloro-3-nitrobenzoic acid). Alternatively, the nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. For example, 2,6-dichlorobenzonitrile can be reduced to 2,6-dichlorobenzaldehyde (B137635) using specific aluminum hydrides. sigmaaldrich.com

The chloro substituents are generally unreactive toward nucleophilic aromatic substitution (SₙAr). However, their reactivity is enhanced by the presence of strong electron-withdrawing groups, such as the nitro and nitrile functions, particularly when these groups are positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org In this compound, the nitro group is meta to both chlorine atoms, which provides less activation compared to an ortho or para relationship. libretexts.org Nevertheless, under forcing conditions with strong nucleophiles, substitution of one or both chlorine atoms may be possible, providing a pathway to further derivatization.

Synthetic Methodologies and Advanced Chemical Transformations of this compound

The strategic placement of chloro, nitro, and nitrile functionalities on the benzene ring makes this compound a versatile precursor in organic synthesis. These functional groups can be selectively or sequentially transformed, providing pathways to a diverse array of more complex molecules. This article explores the chemical reactivity inherent to this compound, focusing on modifications of the nitrile and nitro groups, the reactivity of the halogen substituents, and its application in the construction of heterocyclic systems.

1 Chemical Modifications of the Nitrile Moiety

The nitrile group in this compound is a valuable functional handle that can be converted into other important chemical moieties, primarily through hydrolysis and reduction reactions.

Hydrolysis to Carboxylic Acids:

The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. nih.govbeilstein-journals.orggoogle.com This two-step process first involves the formation of an amide intermediate, which is then further hydrolyzed. beilstein-journals.org

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen enhances its electrophilicity, facilitating the attack of water. beilstein-journals.org

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. nih.gov

This transformation converts this compound into 2,6-dichloro-3-nitrobenzoic acid. This particular benzoic acid derivative has been noted as a potential precursor in the synthesis of DNA-binding antitumor agents, highlighting the synthetic utility of this hydrolysis reaction. google.com

Reduction to Primary Amines:

The nitrile group can be reduced to a primary amine, providing an entry point to aminomethyl-substituted aromatics. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.orgopenstax.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. beilstein-journals.orgnih.gov This converts the nitrile group into an aminomethyl group (-CH₂NH₂).

Alternatively, milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can be employed, which can lead to the formation of an aldehyde upon hydrolysis of the intermediate imine. nih.gov

| Transformation | Reagents and Conditions | Product | Significance |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2,6-Dichloro-3-nitrobenzoic acid | Precursor to potential antitumor agents. google.com |

| Reduction | 1. LiAlH₄, 2. H₂O | (2,6-Dichloro-3-nitrophenyl)methanamine | Synthesis of aminomethyl-substituted aromatics. |

| Reduction/Hydrolysis | 1. DIBAL-H, 2. H₂O | 2,6-Dichloro-3-nitrobenzaldehyde | Access to the corresponding aldehyde. |

2 Transformations Involving the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the benzene ring. It is also a key functional group that can be readily transformed, most commonly into an amino group.

Reduction to Anilines:

The reduction of an aromatic nitro group to a primary amine (an aniline) is a fundamental transformation in organic synthesis. youtube.com This can be achieved using various reducing agents. A patent describes the reduction of the closely related 2-chloro-6-nitrobenzonitrile to 2-amino-6-chlorobenzonitrile, indicating this is a feasible transformation for the title compound. google.com

Commonly used methods include:

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). pcbiochemres.com

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or hydrazine (B178648) (N₂H₄) can also be effective. youtube.com

This reduction yields 3-amino-2,6-dichlorobenzonitrile, a diamine precursor that is pivotal for the synthesis of various heterocyclic systems.

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, Pd/C or Fe/HCl or SnCl₂/HCl | 3-Amino-2,6-dichlorobenzonitrile |

3 Reactivity of Halogen Substituents on the Aromatic Ring

The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAᵣ). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group.

The nitro group activates positions that are ortho and para to it for nucleophilic attack. wikipedia.orgopenstax.orglibretexts.org In this compound, both chlorine atoms are positioned ortho to the nitro group. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orgyoutube.com

While specific examples of nucleophilic substitution on this compound are not prevalent in the provided search results, the principles of SNAᵣ are well-established. It is expected that nucleophiles such as amines, alkoxides, and thiolates can displace one or both of the chlorine atoms. Studies on the similar compound, 2,6-dichloro-3-nitropyridine, indicate that the position ortho to the nitro group (the 2-position) is highly activated towards nucleophilic attack due to the strong inductive electron-withdrawing effect of the nitro group. stackexchange.comechemi.com This suggests that the chlorine at the C2 position of this compound would be particularly reactive.

| Nucleophile | Potential Product(s) |

| Amines (R-NH₂) | 2-Amino-6-chloro-3-nitrobenzonitrile and/or 6-Amino-2-chloro-3-nitrobenzonitrile |

| Alkoxides (R-O⁻) | 2-Alkoxy-6-chloro-3-nitrobenzonitrile and/or 6-Alkoxy-2-chloro-3-nitrobenzonitrile |

| Thiolates (R-S⁻) | 2-(Alkylthio)-6-chloro-3-nitrobenzonitrile and/or 6-(Alkylthio)-2-chloro-3-nitrobenzonitrile |

4 Synthesis of Heterocyclic Systems from this compound

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of fused heterocyclic compounds, such as benzimidazoles and quinazolinones, which are known for their wide range of biological activities. nih.govnih.gov

Synthesis of Benzimidazoles:

Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govpcbiochemres.comorganic-chemistry.orgrsc.org A plausible route starting from this compound would involve:

Reduction of the nitro group: As described in section 2.3.2, reduction of the nitro group would yield 3-amino-2,6-dichlorobenzonitrile.

Nucleophilic substitution of a chlorine atom: Reaction of this intermediate with ammonia or a primary amine could displace one of the chlorine atoms to form a diamine. The chlorine at C2 is expected to be more reactive.

Cyclization: The resulting diamine can then be cyclized with a suitable one-carbon synthon (e.g., formic acid, an aldehyde) to form the benzimidazole (B57391) ring.

Synthesis of Quinazolinones:

Quinazolinones are often prepared from anthranilic acid derivatives. google.comnih.gov A potential pathway from this compound could be:

Hydrolysis of the nitrile group: As detailed in section 2.3.1, hydrolysis would afford 2,6-dichloro-3-nitrobenzoic acid.

Reduction of the nitro group: Subsequent reduction of the nitro group would produce 3-amino-2,6-dichlorobenzoic acid.

Cyclization: This anthranilic acid derivative can then be condensed with a suitable reagent, such as an amide or an isocyanate, to construct the quinazolinone skeleton.

Reaction Mechanism Elucidation for this compound

The elucidation of reaction mechanisms involving this compound is crucial for understanding its transformation potential and for the rational design of synthetic pathways utilizing this compound. The primary mechanistic considerations revolve around nucleophilic substitutions on the aromatic core and reductive transformations of the nitro group.

Nucleophilic Additions and Substitutions on the Benzonitrile Core

The aromatic ring of this compound is significantly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing capacity of the nitro and nitrile groups, which can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. openstax.orglibretexts.org The presence of two chlorine atoms provides potential leaving groups for substitution.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, nucleophilic attack is expected to preferentially occur at the carbon atoms bearing the chlorine atoms (C-2 and C-6). The nitro group at the C-3 position provides strong activation for substitution at the ortho C-2 and para C-6 positions through resonance stabilization of the intermediate. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group, which significantly lowers the activation energy for the reaction. openstax.orglibretexts.org

The regioselectivity of the substitution (i.e., whether the C-2 or C-6 chlorine is replaced) will be influenced by both steric and electronic factors. While both positions are activated, the steric hindrance around the C-2 position due to the adjacent nitro group might favor substitution at the C-6 position with bulky nucleophiles.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on this compound

| Factor | Influence on Reactivity and Regioselectivity |

|---|---|

| Electron-withdrawing Groups (-NO2, -CN) | Activate the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. |

| Leaving Groups (-Cl) | Provide sites for substitution. The C-Cl bond is broken in the elimination step. |

| Nucleophile Strength | Stronger nucleophiles will react more readily. |

| Steric Hindrance | The bulky nitro group at C-3 may sterically hinder attack at the C-2 position, potentially favoring substitution at C-6. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophilic reagent without solvating the nucleophile itself, thus enhancing its reactivity. |

Reductive Pathways of the Nitro Functional Group

The nitro group of this compound is readily susceptible to reduction, a common transformation for aromatic nitro compounds. The reduction can proceed through various intermediates to yield different final products, depending on the reducing agent and reaction conditions. libretexts.org

The most common reductive pathway involves the conversion of the nitro group to an amino group (-NH2). This transformation is of significant synthetic utility as it provides a route to 3-amino-2,6-dichlorobenzonitrile, a valuable intermediate. The reduction typically proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a widely used method. libretexts.org Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), are also effective. rsc.org

The choice of reducing agent and conditions is critical to achieve selectivity. For instance, milder reducing agents or controlled conditions might allow for the isolation of the intermediate hydroxylamine. It is important to note that under certain catalytic hydrogenation conditions, dehalogenation (removal of the chlorine atoms) can occur as a side reaction.

Table 2: Common Reductive Pathways for the Nitro Group in Aromatic Compounds

| Reducing System | Product(s) | General Applicability |

|---|---|---|

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Primary Amine (-NH2) | Widely used, can sometimes lead to dehalogenation. |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Primary Amine (-NH2) | Classic method, often used in laboratory and industrial synthesis. |

| Transfer Hydrogenation (e.g., Hydrazine, Ammonium formate) | Primary Amine (-NH2) | Milder conditions, can offer better selectivity. |

| Specific Reducing Agents (e.g., Sodium dithionite) | Can sometimes selectively reduce one nitro group in the presence of others. | Offers chemoselectivity in polynitrated compounds. |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Due to the presence of multiple strong electron-withdrawing groups, the aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which require an electron-rich aromatic ring, are expected to be extremely difficult to achieve under standard conditions. The deactivating nature of the substituents makes the benzene ring a very poor nucleophile, unable to attack the electrophiles required for these reactions.

Conversely, as discussed in section 3.1.1, the ring is highly activated for nucleophilic aromatic substitution. This dichotomy in reactivity is a hallmark of highly substituted, electron-poor aromatic systems.

Catalytic Effects in the Transformations of this compound

Catalysis plays a pivotal role in the transformations of this compound, particularly in the reduction of the nitro group. The use of catalysts allows for reactions to proceed under milder conditions with higher efficiency and selectivity.

For the reduction of the nitro group to an amine, heterogeneous catalysts are commonly employed. These include noble metal catalysts such as palladium, platinum, and rhodium supported on materials like activated carbon. mdpi.com The catalytic cycle for hydrogenation typically involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. The choice of catalyst and support can influence the reaction rate and selectivity, for example, by minimizing competing dehalogenation reactions.

Recent research has also focused on the development of non-noble metal catalysts for nitro group reduction, aiming for more sustainable and cost-effective processes. These can include catalysts based on metals like iron, nickel, or cobalt. rsc.org

While less documented for this specific molecule, catalytic methods could also be envisioned for other transformations. For instance, palladium-catalyzed cross-coupling reactions might be possible at the C-Cl positions, although the high activation of the ring towards SNAr might lead to competing reactions.

Intrinsic Chemical Stability and Controlled Degradation Studies

The chemical stability of this compound is an important consideration for its storage, handling, and environmental fate. As a crystalline solid, it is expected to be relatively stable under normal ambient conditions. However, its stability can be compromised by exposure to certain conditions, leading to degradation.

Given the presence of chlorine and nitro groups on the aromatic ring, this compound belongs to the class of chlorinated nitroaromatic compounds, which are known to be persistent environmental pollutants. nih.gov Studies on the degradation of such compounds are therefore of significant environmental relevance.

One potential degradation pathway is through photochemical reactions. The absorption of UV light can excite the nitroaromatic system, leading to the formation of reactive species that can undergo further reactions. researchgate.net For many nitroaromatic compounds, photodegradation can lead to the formation of hydroxylated and other oxidized products. The presence of nitrate (B79036) or nitrite (B80452) ions in aqueous environments can also influence the photochemical degradation pathways of chlorinated nitroaromatic compounds. researchgate.net

Controlled degradation through hydrolysis is another possibility. While the nitrile group is generally stable, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, typically requiring elevated temperatures. The strong electron-withdrawing groups on the ring might influence the rate of this hydrolysis.

The thermal stability of the compound is also a key parameter. At elevated temperatures, decomposition can occur, potentially leading to the release of toxic gases such as hydrogen cyanide, nitrogen oxides, and hydrogen chloride.

Table 3: Potential Degradation Pathways for this compound

| Degradation Pathway | Conditions | Potential Products |

|---|---|---|

| Photochemical Degradation | UV radiation, presence of water, nitrate/nitrite ions | Hydroxylated derivatives, oxidized products |

| Hydrolysis | Strong acid or base, elevated temperature | 2,6-dichloro-3-nitrobenzoic acid, 2,6-dichloro-3-nitrobenzamide |

| Thermal Decomposition | High temperatures | Gaseous products including HCN, NOx, HCl |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups and providing a "fingerprint" of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum would be expected to show characteristic absorption bands for the functional groups present in 2,6-Dichloro-3-nitrobenzonitrile. Key expected vibrational modes would include:

Nitrile (C≡N) stretching: A sharp, intense band typically appearing in the 2220-2260 cm⁻¹ region.

Nitro (NO₂) group stretching: Two distinct bands corresponding to asymmetric and symmetric stretching, typically found around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

However, a specific, experimentally obtained FTIR spectrum with assigned peak values for this compound is not available in the reviewed literature.

Raman Spectroscopic Analysis of Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. Certain vibrational modes that are weak in FTIR, such as those of symmetric, non-polar bonds, are often strong in Raman spectra. For this compound, Raman analysis would be particularly useful for observing the C-Cl and the symmetric vibrations of the benzene (B151609) ring. As with FTIR, no experimental Raman spectrum with detailed peak assignments for this specific compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, nitro, and nitrile groups. A patent document mentions a ¹H NMR spectrum for this compound in CDCl₃, showing signals at δ 8.07 (d, J = 8.8 Hz, 1H) and 7.63 (d, J = 8.8 Hz, 1H). google.com This provides partial information but a full, publicly available, and peer-reviewed spectrum with complete analysis is not available.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, seven distinct signals would be expected: one for the nitrile carbon and six for the aromatic carbons. The chemical shifts of these carbons would be significantly affected by the attached substituents. For instance, the carbon bearing the nitrile group would appear at a characteristic downfield shift, while the carbons attached to the chlorine and nitro groups would also be shifted to lower fields. Without experimental data, a precise assignment of chemical shifts is not possible.

A data table for the expected NMR signals is provided below for illustrative purposes, though it is not based on experimentally verified and published data for this specific compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | ~7.6 - 8.1 | Doublet, Doublet | ~8-9 |

| ¹³C (C-CN) | ~115 | Singlet | - |

| ¹³C (C-Cl) | ~130-140 | Singlet | - |

| ¹³C (C-NO₂) | ~145-155 | Singlet | - |

| ¹³C (Aromatic CH) | ~125-135 | Doublet | - |

| ¹³C (Quaternary C) | ~110-140 | Singlet | - |

Multi-dimensional NMR Techniques for Complex Structure Determination

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. For instance, HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range couplings between protons and carbons, confirming the substitution pattern on the benzene ring. No published studies employing these techniques for this compound have been found.

High-Resolution Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of a compound. For this compound (C₇H₂Cl₂N₂O₂), HRMS would provide a precise mass measurement of the molecular ion peak.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Expected fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂), the nitrile group (CN), and chlorine atoms (Cl). The isotopic pattern of the molecular ion peak, showing characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms, would be a key diagnostic feature. However, a detailed experimental mass spectrum and an analysis of its fragmentation pathways are not available in the reviewed literature.

A hypothetical fragmentation data table is presented below to illustrate the type of information that would be obtained.

| m/z | Proposed Fragment |

| 216/218/220 | [M]⁺ (Molecular Ion) |

| 186/188/190 | [M - NO]⁺ |

| 170/172/174 | [M - NO₂]⁺ |

| 190/192 | [M - CN]⁺ |

| 181/183 | [M - Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a definitive single-crystal X-ray diffraction study for this compound was not found in a review of available literature, extensive analysis of closely related analogs provides significant insight into its likely solid-state architecture and the governing intermolecular forces. The arrangement of molecules in the crystalline lattice is a critical factor influencing the physical properties of a material, and by examining similar structures, a predictive understanding of this compound's crystallography can be established.

Detailed crystallographic data for structural isomers and analogs, such as 4-chloro-3-nitrobenzonitrile (B1361363) and 3-nitrobenzonitrile (B78329), offer a robust framework for this analysis. These compounds, while differing in the specific placement of substituents, share the core benzonitrile (B105546) framework and the influential nitro and chloro functional groups, which are known to direct crystal packing through specific intermolecular interactions.

Table 1: Crystallographic Data for Analogs of this compound

| Parameter | 4-Chloro-3-nitrobenzonitrile nih.gov | 3-Nitrobenzonitrile iucr.org | N'-(2,6-dichlorobenzylidene)-4-nitrobenzohydrazide researchgate.net |

| Molecular Formula | C₇H₃ClN₂O₂ | C₇H₄N₂O₂ | C₁₄H₉Cl₂N₃O₃ |

| Molecular Weight | 182.56 | 148.12 | 350.15 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁ | P12₁/c1 |

| Unit Cell Dimensions | a = 7.2260(14) Åb = 7.7610(16) Åc = 7.7970(16) Åα = 110.27(3)°β = 91.86(3)°γ = 107.22(3)° | a = 3.845(2) Åb = 14.072(7) Åc = 6.223(3) Åβ = 99.80(4)° | a = 10.960(2) Åb = 14.223(2) Åc = 9.149(1) Åβ = 92.92(1)° |

| Volume (ų) | 387.32(18) | 332.1(3) | 1424.3 |

| Z | 2 | 2 | 4 |

| Temperature (K) | 294(2) | Not Specified | 293 |

The crystal structure of 4-chloro-3-nitrobenzonitrile, an isomer of the target compound, reveals a triclinic system. nih.gov In its solid state, the molecules are linked by weak intermolecular C-H···O and C-H···N hydrogen bonds. nih.gov The nitro group and the nitrile nitrogen are key participants in these interactions. Furthermore, π-π stacking interactions between the benzene rings are observed, with a centroid-centroid distance of 3.912 Å, which contributes to the stabilization of the crystal structure. nih.gov The benzene ring itself is planar, with the chlorine, carbon of the nitrile group, and the atoms of the nitro group being slightly displaced from this plane. nih.gov

Similarly, the crystal structure of 3-nitrobenzonitrile shows that the molecules are organized in stacks along the shortest crystallographic axis due to aromatic π-π stacking, with an interplanar distance of 3.3700 (9) Å. iucr.org In this molecule, the nitro group is also slightly tilted out of the plane of the benzene ring, an orientation that is likely locked in by the forces of crystal packing. iucr.org

The presence of two chlorine atoms in this compound introduces the potential for halogen bonding, a type of noncovalent interaction where a halogen atom acts as an electrophilic region. mdpi.com These interactions, along with potential hydrogen bonds involving the nitro group, would be significant in dictating the molecular packing. researchgate.net The interplay between π-π stacking, hydrogen bonding, and halogen bonding would ultimately define the three-dimensional architecture of the crystal lattice. Computational studies on nitrobenzene (B124822) dimers have shown that slipped-parallel orientations can be significantly stabilized by dispersion interactions, which would also be expected to play a crucial role in the crystal packing of this compound. nih.gov

Given the data from these closely related compounds, it is highly probable that the solid-state structure of this compound is characterized by a dense packing arrangement stabilized by a combination of π-π stacking of the aromatic rings and a network of weak intermolecular hydrogen bonds involving the nitro and nitrile groups. The presence of two chloro substituents suggests that halogen-halogen or halogen-nitro/nitrile interactions could also be a key feature of its crystal engineering.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 2,6-dichloro-3-nitrobenzonitrile. These methods model the molecule's electron distribution and energy levels, which are key determinants of its reactivity.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the optimized geometry and electronic structure of molecules. usfq.edu.ecnih.gov For this compound, these calculations typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. nih.gov

These calculations provide the ground-state optimized structure of the molecule, from which various properties can be derived. The presence of electron-withdrawing groups such as the nitro (-NO2) and cyano (-CN) groups, along with the two chlorine atoms, significantly influences the geometry and electronic distribution of the benzene (B151609) ring. nih.gov DFT and ab initio methods can precisely quantify bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Table 1: Exemplary Calculated Geometric Parameters for Substituted Benzonitriles

| Parameter | Typical Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C-C (ring) Bond Length | ~1.39 - 1.41 Å |

| C-CN Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

Note: This table presents typical values based on DFT calculations of related substituted benzonitriles and serves as an illustrative example.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.comyoutube.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant parameter that reflects the molecule's chemical reactivity; a smaller gap suggests higher reactivity. youtube.com

For this compound, the strong electron-withdrawing nature of the nitro and cyano groups, as well as the chlorine atoms, is expected to lower the energies of both the HOMO and LUMO. researchgate.net The LUMO is likely to be delocalized over the π-system of the benzene ring and the nitro group, making these regions susceptible to nucleophilic attack. The HOMO, on the other hand, would be associated with the more electron-rich areas of the molecule, though its energy is significantly stabilized by the electron-withdrawing substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichloronitrobenzene Derivative

| Orbital | Energy (eV) |

| LUMO | -3.5 |

| HOMO | -7.8 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are hypothetical and for illustrative purposes, based on typical DFT calculations for similar nitroaromatic compounds.

Mapping of Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.nettandfonline.comresearchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, favorable for electrophilic attack) and blue representing electron-poor areas (positive potential, favorable for nucleophilic attack).

In this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making them potential sites for electrophilic interaction. tandfonline.com Conversely, a significant region of positive potential is anticipated over the benzene ring, particularly near the hydrogen atoms and influenced by the strong electron-withdrawing substituents. researchgate.nettandfonline.com This positive potential on the aromatic ring surface is a characteristic feature of many nitroaromatic compounds. tandfonline.com

Studies of Non-Covalent Interactions (NCI) and Intermolecular Hydrogen Bonding (as applicable to related analogs)

Non-covalent interactions (NCI) play a critical role in the supramolecular chemistry and biological activity of molecules. For analogs of this compound, several types of NCI can be envisaged. Halogen bonding, a directional interaction involving the electrophilic region (σ-hole) on the outer side of a halogen atom, is a key consideration due to the presence of two chlorine atoms. rsc.orgmdpi.com These chlorine atoms can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice. nih.gov The nitro group can also participate in non-covalent interactions, acting as a hydrogen bond acceptor or engaging in other electrostatic interactions. nih.gov While this compound itself lacks a hydrogen bond donor, in biological systems, it can interact with amino acid residues through hydrogen bonding with its nitro or cyano groups. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and NCI plots can be used to visualize and quantify these weak interactions. nih.gov

Prediction and Correlation of Vibrational Frequencies

Theoretical vibrational analysis using DFT methods can predict the infrared (IR) and Raman spectra of this compound. nih.govmdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data, aiding in the assignment of vibrational modes to specific functional groups and molecular motions. nih.govresearchgate.netuonbi.ac.kecapes.gov.br

For this compound, characteristic vibrational frequencies are expected for the C≡N stretching of the nitrile group (typically in the range of 2220-2240 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-Cl stretching modes (in the lower frequency region). The aromatic C-H and C-C stretching vibrations will also be present. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental spectra, accounting for anharmonicity and other method-specific approximations. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N Stretch | ~2235 |

| NO₂ Asymmetric Stretch | ~1540 |

| NO₂ Symmetric Stretch | ~1345 |

| Aromatic C-C Stretch | ~1600 - 1400 |

| C-Cl Stretch | ~800 - 600 |

Note: These are expected frequency ranges based on literature for similar compounds and are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity, respectively. nih.govnih.govtandfonline.comtandfonline.commdpi.com These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing.

For nitroaromatic compounds like this compound, QSAR and QSTR models have been developed to predict various endpoints, including toxicity to aquatic organisms and mutagenicity. nih.govnih.govasianpubs.org These models often employ a range of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.govqsardb.org

Studies on halogenated benzonitriles and nitroaromatics have shown that descriptors related to hydrophobicity (logP), electronic properties (e.g., E_LUMO, charges on nitro group atoms), and steric factors are often crucial in determining their toxicity. nih.govasianpubs.orgqsardb.orgresearchgate.net The presence of the nitro group is a key factor, as its reduction within biological systems can lead to the formation of reactive intermediates that cause cellular damage. nih.gov Similarly, the halogen substituents can influence the molecule's metabolism and distribution in biological tissues.

Table 4: Common Descriptors Used in QSAR/QSTR Models for Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance |

| Hydrophobicity | logP (octanol-water partition coefficient) | Governs transport and accumulation in biological membranes. |

| Electronic | E_LUMO, E_HOMO, Dipole Moment, Atomic Charges | Relate to the molecule's reactivity and ability to interact with biological targets. |

| Steric | Molecular Volume, Surface Area | Influence the fit of the molecule into active sites of enzymes or receptors. |

| Topological | Connectivity Indices, Shape Indices | Describe the branching and shape of the molecule. |

The development of robust QSAR/QSTR models for compounds like this compound is essential for environmental risk assessment and the design of safer chemicals.

Development and Validation of Predictive Models for Biological Activity

Predictive models for the biological activity of compounds like this compound would typically be developed using QSAR methodologies. mdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their measured biological activity, such as herbicidal or fungicidal effects. nih.govnih.gov The development process involves compiling a dataset of structurally related compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation.

Validation of these models is a critical step to ensure their robustness and predictive power. This is typically achieved through internal validation (e.g., cross-validation) and external validation using an independent set of compounds not used in the model development. The quality of a QSAR model is assessed by various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive ability for the external set (R²_pred).

Elucidation of Putative Mechanisms of Action from Structural Descriptors

By analyzing the key molecular descriptors identified in a QSAR study, researchers can infer potential mechanisms of action. nih.gov For instance, a strong correlation between biological activity and hydrophobicity (logP) might suggest that the compound's ability to partition into lipid membranes is a critical step in its mechanism. Similarly, a significant contribution from electronic descriptors like ELUMO could point towards a mechanism involving electron transfer or the formation of reactive intermediates. researchgate.net

For nitroaromatic compounds, a common mechanism of action involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino derivatives, which can then interact with cellular macromolecules. The energy of the LUMO is often a key indicator of the ease of this reduction.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations could provide valuable insights into its conformational flexibility and how it interacts with potential biological targets, such as enzymes or receptors.

An MD simulation would begin by creating a model of the compound and its environment (e.g., water or a lipid bilayer). The forces between all atoms are then calculated, and Newton's equations of motion are solved to simulate the movement of the atoms over time. This allows for the exploration of the compound's conformational landscape and the identification of its most stable conformations.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Pharmaceutical Synthesis

2,6-Dichloro-3-nitrobenzonitrile is a valuable precursor in the creation of various pharmaceutical compounds. Its chemical reactivity allows it to be a starting point for the synthesis of complex molecules with therapeutic potential.

Precursor for Specific Therapeutic Agents

While direct synthesis pathways for many drugs using this compound are proprietary, the closely related compound, 2,3-dichloro-6-nitrobenzonitrile, serves as a documented precursor in the synthesis of Anagrelide. This highlights the utility of dichloronitrobenzonitrile isomers in constructing pharmaceutically active molecules. The synthesis of Anagrelide, a drug used to treat thrombocythemia (a condition characterized by an overproduction of blood platelets), demonstrates the importance of this class of compounds as starting materials for targeted therapies.

Application in Anti-Cancer Drug Candidate Development

Research has identified this compound as a significant intermediate in the development of anti-cancer drug candidates. mdpi.com A notable example is its utility in the synthesis of Anagrelide, which is used in the management of myeloproliferative neoplasms. The synthesis of Anagrelide has been approached through various routes, with some processes utilizing the related intermediate 2,3-dichloro-6-nitrobenzonitrile. nih.govnih.govgoogle.com One patented method describes the conversion of 2,3,4-trichloronitrobenzene (B101362) to 2,3-dichloro-6-nitrobenzonitrile, which is then further processed to yield key intermediates for Anagrelide. nih.govgoogle.com

Table 1: Intermediates in the Synthesis of Anagrelide

| Precursor Compound | Intermediate Compound | Final Product |

| 2,3-dichloro-6-nitrobenzonitrile | ethyl N-(6-amino-2,3-dichlorobenzyl)glycine | Anagrelide |

Utility in HIV Replication Inhibitor Synthesis

Currently, there is no publicly available scientific literature that specifically details the use of this compound as a direct intermediate in the synthesis of HIV replication inhibitors. While the compound is a versatile building block for various pharmaceuticals, its application in this specific therapeutic area has not been documented in accessible research.

Function as an Intermediate in Agrochemical Development

In the field of agrochemicals, this compound serves as a crucial intermediate for the synthesis of compounds aimed at crop protection.

Synthesis of Novel Herbicidal Compounds

The compound is a precursor in the synthesis of the herbicide Dichlobenil (B1670455) (2,6-dichlorobenzonitrile). googleapis.com The manufacturing process often starts with 1,2-dichloro-3-nitrobenzene, which is converted to 2-chloro-6-nitrobenzonitrile (B146369). google.comgoogle.com This intermediate is then de-nitrochlorinated to produce 2,6-dichlorobenzonitrile (B3417380). google.comgoogle.com While this compound itself is not a direct intermediate in this specific pathway, its structural similarity and the chemistry involved are highly relevant to the synthesis of this class of herbicides.

Furthermore, research into novel picolinic acid herbicides, a significant class of synthetic auxin herbicides, showcases the potential for related structures. mdpi.commdpi.comnih.gov These studies often involve the modification of the pyridine ring at the 6-position, a chemical space where a derivative of this compound could potentially be utilized as a starting material for creating new herbicidal molecules.

Table 2: Synthesis Pathway for Dichlobenil

| Starting Material | Intermediate | Final Product |

| 1,2-dichloro-3-nitrobenzene | 2-chloro-6-nitrobenzonitrile | 2,6-dichlorobenzonitrile (Dichlobenil) |

Derivations for Pesticidal Agents

The versatility of the benzonitrile (B105546) scaffold, including derivatives of this compound, extends to the development of other pesticidal agents, including fungicides and insecticides. For instance, research has been conducted on the synthesis of novel fungicides derived from chlorothalonil (B1668833), where the core structure is modified to create new compounds with fungicidal activity. While not a direct application of this compound, this demonstrates the broader utility of chlorinated and nitrated benzene (B151609) rings in creating effective fungicides. Similarly, the isothiazole ring, which can be synthesized from precursors with similar functionalities, is a key component in some modern fungicides.

In the realm of insecticides, various pyridine derivatives and meta-diamide compounds have been synthesized and evaluated for their insecticidal properties. The synthesis of these complex molecules often involves multi-step processes where halogenated and nitrated aromatic compounds serve as foundational building blocks.

Contributions to Specialty Polymer and Coating Development

This compound is a compound that has found applications in the field of material science, particularly in the development of specialty polymers and coatings. Its utility in this area is primarily associated with its potential to act as a monomer or a modifying agent to enhance the performance and durability of materials intended for various industrial applications.

The chemical structure of this compound, featuring reactive chlorine atoms and a nitrile group, allows it to be a candidate for polymerization reactions. The presence of the electron-withdrawing nitro group and chlorine atoms on the benzene ring activates the molecule for nucleophilic aromatic substitution reactions. This reactivity is a key attribute for its incorporation into polymer backbones. For instance, it can potentially be used in the synthesis of high-performance polymers such as polyarylethers or other heat-resistant polymers. The incorporation of the chlorinated and nitrated benzene ring structure into a polymer can impart desirable properties such as thermal stability, chemical resistance, and specific dielectric characteristics.

In the context of specialty coatings, this compound can be explored as a cross-linking agent or as an additive to improve the protective properties of the coating. The rigid aromatic structure can contribute to the hardness and scratch resistance of the coating, while the polar nitro group may enhance adhesion to certain substrates.

Despite its potential, detailed research findings and specific data on the performance of polymers and coatings derived from this compound are not extensively documented in publicly available scientific literature. The development of such specialty materials is often conducted in industrial research and development settings, and the proprietary nature of this work may limit the extent of published data. The table below outlines the potential contributions of this compound to polymer and coating properties based on its chemical characteristics.

Table 1: Potential Contributions of this compound to Polymer and Coating Properties

| Property Enhancement | Contributing Structural Feature | Potential Application Area |

|---|---|---|

| Thermal Stability | Aromatic ring structure | High-temperature resistant polymers |

| Chemical Resistance | Chlorinated aromatic structure | Protective coatings for chemical processing equipment |

| Adhesion | Polar nitro group | Industrial primers and coatings |

Utilization as a Reference Standard in Advanced Analytical Methods

In the realm of analytical chemistry, the purity and precise characterization of chemical compounds are paramount. This compound serves as a valuable reference standard in advanced analytical methods, aiding researchers and quality control chemists in the accurate calibration of instruments and the validation of analytical procedures. researchgate.net A reference standard is a highly purified compound that is used as a measurement base for a specific substance.

The utility of this compound as a reference standard is particularly relevant in industries where it is used as an intermediate in the synthesis of other complex molecules, such as in the agrochemical and pharmaceutical sectors. In these manufacturing processes, it is crucial to monitor the presence and quantity of starting materials, intermediates, and potential impurities in the final product. A high-purity reference standard of this compound allows for the development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to detect and quantify its presence.

A Certificate of Analysis for a commercially available standard of this compound provides critical data on its purity and physical properties. This information is essential for its use as a calibrant. For example, a specific batch of this compound has been certified with a high purity, as detailed in the table below.

Table 2: Certificate of Analysis Data for this compound Reference Standard

| Parameter | Specification | Result | Method |

|---|---|---|---|

| Appearance | Pale yellow powder | Conforms | Visual |

| Melting Point | 105.0 - 108.0 °C | 105.4 - 107.5 °C | Capillary Method |

| Assay | ≥ 98.0 % | 99.10 % | Gas Chromatography (GC) |

Data sourced from a representative Certificate of Analysis. researchgate.net

The high assay value, determined by a reliable technique like Gas Chromatography, confirms the suitability of this material as a primary reference standard. When used in an analytical laboratory, a solution of this standard at a precisely known concentration is prepared. This solution is then used to generate a calibration curve, which plots the instrument's response against the concentration of the compound. This curve serves as the basis for quantifying the amount of this compound in unknown samples with a high degree of accuracy and reliability. The use of such certified reference materials is a fundamental requirement for laboratories operating under stringent quality systems, such as Good Manufacturing Practices (GMP), and for those seeking accreditation under international standards.

Environmental Fate, Ecotoxicological Implications, and Remediation Strategies

Environmental Occurrence and Distribution (Considerations for Nitroaromatics and Halogenated Benzonitriles)

Nitroaromatic compounds (NACs) are a significant group of chemicals primarily produced through industrial activities. nih.gov Their extensive application often results in the contamination of soil and water environments. nih.gov These compounds are utilized as intermediates in the manufacturing of a wide range of products, including explosives, dyes, pigments, pharmaceuticals, pesticides, and perfumes. Due to the large number of compounds within this class, their environmental distribution can be widespread, originating from manufacturing processes and their end-use applications.

Halogenated benzonitriles, another class of concern, are known for their use as herbicides. For instance, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) is an herbicide that degrades in soil to the persistent metabolite 2,6-dichlorobenzamide (B151250) (BAM). nih.gov The chemical 2,6-Dichloro-3-nitrobenzonitrile itself is used as a key intermediate in the synthesis of herbicides and pharmaceuticals. chemimpex.com Its presence in the environment would likely stem from its production and use in these sectors. The combination of nitro and chloro substituents on the aromatic ring suggests that its environmental mobility and distribution will be influenced by factors such as its water solubility, soil adsorption characteristics, and volatility. The nitro group, being polar and electrophilic, impacts the compound's chemical reactions and electron distribution. epa.gov

Abiotic and Biotic Degradation Pathways in Environmental Matrices

The environmental persistence of a compound is determined by its susceptibility to abiotic and biotic degradation processes. For halogenated benzonitriles like dichlobenil (B1670455), biotic degradation by soil bacteria is a known transformation pathway. nih.gov Studies have shown that several bacterial strains containing nitrile-degrading enzymes, such as nitrile hydratases, can transform dichlobenil into its amide metabolite, BAM. nih.gov This suggests that a similar enzymatic transformation of the nitrile group of this compound could be a potential biotic degradation pathway. However, the further degradation of the resulting amide can be slow, leading to the accumulation of persistent metabolites. nih.gov

The nitro group on the aromatic ring also plays a crucial role in the degradation of nitroaromatic compounds. The reduction of a nitro group is a potential metabolic pathway that can influence the toxicity of these compounds. osti.govastm.org Abiotic degradation processes, such as photolysis, can also contribute to the transformation of these chemicals in the environment. For example, the fungicide chlorothalonil (B1668833), a chlorinated benzonitrile (B105546), undergoes photolysis as a major degradation pathway. researchgate.net The presence of both chloro and nitro substituents on the benzene (B151609) ring of this compound likely influences its susceptibility to both microbial and photochemical degradation, though specific pathways for this compound require further investigation.

Ecotoxicological Assessment and Environmental Risk Profiling

The ecotoxicological assessment of a chemical involves evaluating its potential to cause adverse effects in living organisms. For nitroaromatic compounds, toxicity is a significant concern, with potential effects including mutagenicity and damage to various organs. nih.gov

While specific in vitro and in vivo studies on this compound are not extensively detailed in the public domain, the broader class of nitroaromatic compounds has been the subject of toxicological research. The ECOTOXicology knowledgebase (ECOTOX) is a valuable resource that compiles single chemical environmental toxicity data for aquatic and terrestrial life, which could be a source for such information. epa.gov The toxicity of nitroaromatics is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that cause cellular damage.

Quantitative Structure-Activity Relationship (QSAR) studies are used to predict the toxicity of chemicals based on their molecular structure. For nitroaromatic compounds, several structural features have been found to influence their toxicity. nih.govnih.gov

Key factors governing the toxicity of nitroaromatic compounds include:

Number and Position of Nitro Groups: The toxicity of nitroaromatics often appears to be related to the number and orientation of the nitro groups. osti.govastm.org Compounds with nitro groups in the ortho or para positions to each other have been observed to be more toxic than those with a meta orientation. osti.govastm.orgastm.org

Electrophilicity: The electrophilicity of the compound, often represented by the energy of the lowest unoccupied molecular orbital (E_LUMO), is a significant parameter in determining toxicity. nih.gov

Molecular Descriptors: QSAR models for nitroaromatics have successfully used a combination of topological, fragment, and quantum-chemical descriptors to predict toxicity. nih.gov

Table 1: Factors Influencing Nitroaromatic Compound Toxicity

| Factor | Description | Reference |

|---|---|---|

| Number of Nitro Groups | Toxicity can be related to the quantity of nitro groups present on the aromatic ring. | osti.govastm.orgnih.gov |

| Orientation of Nitro Groups | Compounds with ortho or para positioning of nitro groups tend to be more toxic than those with meta positioning. | osti.govastm.orgastm.org |

| Electrophilicity (E_LUMO) | The reactivity parameter, E_LUMO, correlates with the electrophilic nature and toxicity of nitrobenzenes. | nih.gov |

Development of Remediation and Mitigation Technologies for Aromatic Nitrile Contaminants

Given the potential for environmental contamination by aromatic nitriles and nitroaromatic compounds, the development of effective remediation technologies is crucial. Several approaches are available for cleaning up sites contaminated with such pollutants. nih.govepa.gov

Table 2: Remediation Technologies for Aromatic Nitrile and Nitroaromatic Contaminants

| Technology | Description | Reference |

|---|---|---|

| Bioremediation | Utilizes microorganisms to break down organic contaminants by using them as an energy source or through co-metabolism. | epa.gov |

| Phytoremediation | Employs plants to remove, degrade, or contain contaminants in soil and water. Aromatic plants are being explored for their potential in this area. | researchgate.net |

| Adsorption | Uses materials like activated carbon to bind and remove contaminants from water or soil. | epa.gov |

| In Situ Immobilization | Techniques that reduce the mobility and bioavailability of contaminants in the soil, often through the use of amendments like biochar. | researchgate.net |

| Soil Vapor Extraction | A vacuum is applied to the soil to remove volatile and some semi-volatile organic contaminants. | epa.gov |

| Soil Washing | A water-based system that separates contaminants from soil particles. | epa.gov |

The choice of remediation technology depends on the specific contaminants, the environmental matrix (soil, water), and site-specific conditions. For recalcitrant compounds like many nitroaromatics, a combination of technologies, sometimes referred to as a treatment train, may be necessary to achieve effective cleanup. epa.gov

Advanced Analytical Methodologies for Research Oriented Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating 2,6-dichloro-3-nitrobenzonitrile from complex sample mixtures, which is a critical step before detection and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, with the choice depending on the sample matrix, required sensitivity, and the physicochemical properties of the compound.

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase within a column.

Detailed Research Findings: Research studies focusing on related dichlorinated benzonitriles have established robust HPLC methods that are applicable to this compound. nih.gov For instance, the analysis of its structural isomer, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), often utilizes a C18 reversed-phase column. nih.gov A typical method involves a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer, run in either isocratic or gradient mode to ensure optimal separation from potential interferences. nih.gov Detection is commonly performed using a UV detector, as the aromatic and nitro groups in the molecule provide strong chromophores.

Table 1: Illustrative HPLC Parameters for Analysis of Related Benzonitrile (B105546) Compounds

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Shim-pack GIST C18-AQ), 150 x 3 mm, 3 µm particle size nih.gov |

| Mobile Phase | Acetonitrile and water with additives like formic or acetic acid nih.gov |

| Flow Rate | 0.3-1.0 mL/min |

| Detection | UV/Vis or Diode Array Detector (DAD) |

| Wavelength | Determined by UV scan; typically in the range of 220-280 nm |

| Injection Volume | 5-20 µL |

For volatile and thermally stable compounds, GC is a powerful analytical tool offering high resolution. This compound, with a melting point between 104-110°C, can be analyzed using GC. thermofisher.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column.

Detailed Research Findings: The United States Environmental Protection Agency (EPA) Method 8091 provides a framework for the analysis of nitroaromatics by gas chromatography, which is relevant for this compound. epa.gov This method often employs selective detectors to enhance sensitivity and reduce matrix interference. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds and nitroaromatics, making it highly suitable for this analyte. epa.gov A Nitrogen-Phosphorus Detector (NPD) can also be used for its selectivity towards nitrogen-containing compounds. epa.gov Confirmation of the analyte's identity is typically achieved using a dissimilar column or by GC-MS. epa.gov

Table 2: Typical GC Parameters Based on EPA Methodology for Related Compounds

| Parameter | Setting |

|---|---|

| Column | DB-5 (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 0.83 µm film |

| Injector Temperature | 200-250°C |

| Carrier Gas | Helium or Nitrogen |